![molecular formula C19H18O9 B1238575 Squamatic acid](/img/structure/B1238575.png)
Squamatic acid
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Overview
Description
Squamatic acid is a carbonyl compound.
Scientific Research Applications
Biochemical Weathering
Squamatic acid, extracted from the lichen Cladonia squamosa, has been identified as an agent capable of chelating iron in solution. This property suggests its potential role in the biochemical weathering of rocks. The study by Williams and Rudolph (1974) in "Mycologia" highlights this aspect, comparing the chelation ability of squamatic acid to that of other fungi isolated from the same sandstone surfaces (Williams & Rudolph, 1974).
Antimicrobial Activity
In a study published in "Natural Product Research", squamatic acid, obtained from the thallus of Cladonia uncialis, was tested for antimicrobial activities against various bacterial strains. While squamatic acid was found to be inactive against certain strains, this research adds to the understanding of the antimicrobial properties of compounds isolated from lichens (Studzińska-Sroka et al., 2015).
Applications in Bioorganic Research
Shinada, Isida, and Ohfune (2007) reviewed the applications of squaric acid, a related compound, in bioorganic fields. They describe the physicochemical properties of squaric acid, including its strong acidity and metal chelating ability, and its use as a carboxylic acid mimic in medicinal chemistry and as a chromophore in material science. This review, appearing in the "Journal of Synthetic Organic Chemistry Japan", highlights the importance of squaric acid and its derivatives in various scientific fields (Shinada, Isida, & Ohfune, 2007).
Supramolecular Chemistry Applications
Marchetti et al. (2019) discussed the versatility of squaramides, derived from squaric acid, in a variety of chemical research applications. Published in "Chem", this review covers the use of squaramides in self-assembly, organocatalysis, molecular recognition, medicinal chemistry, and bioconjugation, demonstrating the wide range of applications for squaric acid derivatives (Marchetti et al., 2019).
properties
Molecular Formula |
C19H18O9 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
4-(3-carboxy-2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid |
InChI |
InChI=1S/C19H18O9/c1-7-5-10(9(3)15(20)12(7)17(22)23)28-19(26)13-8(2)6-11(27-4)14(16(13)21)18(24)25/h5-6,20-21H,1-4H3,(H,22,23)(H,24,25) |
InChI Key |
WCWYEXBIRSSVGF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C(=O)O)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C(=O)O)O |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)O)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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